molecular formula C50H70Br2O2S4 B3103455 1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione CAS No. 1439937-07-1

1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione

Cat. No.: B3103455
CAS No.: 1439937-07-1
M. Wt: 991.2 g/mol
InChI Key: LSIWBHNJIUBWQJ-UHFFFAOYSA-N
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Description

This compound is a thieno[3,4-f][2]benzothiole-4,8-dione derivative functionalized with brominated thiophene units and branched 2-ethylhexyl side chains. The dione core provides an electron-deficient structure, while the bromine atoms at the 5-position of the thiophene moieties enable cross-coupling reactions for polymerization or further functionalization . The 2-ethylhexyl substituents enhance solubility in organic solvents, critical for solution-processable optoelectronic applications. This molecule is structurally tailored for use in organic semiconductors, particularly in non-fullerene acceptors for organic photovoltaics (OPVs), where its planar core and electron-withdrawing properties facilitate charge transport.

Properties

IUPAC Name

1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H70Br2O2S4/c1-9-17-21-31(13-5)25-35-29-39(56-49(35)51)47-43-44(48(58-47)40-30-36(50(52)57-40)26-32(14-6)22-18-10-2)46(54)42-38(28-34(16-8)24-20-12-4)55-37(41(42)45(43)53)27-33(15-7)23-19-11-3/h29-34H,9-28H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIWBHNJIUBWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)C2=C3C(=C(S2)C4=CC(=C(S4)Br)CC(CC)CCCC)C(=O)C5=C(SC(=C5C3=O)CC(CC)CCCC)CC(CC)CCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H70Br2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

991.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Photovoltaics (OPVs)

BDT is primarily investigated for its role in organic photovoltaic cells due to its strong electron-accepting capabilities. The compound can be utilized as a building block in the synthesis of non-fullerene acceptors (NFAs), which are crucial for improving the efficiency of OPVs.

Key Findings :

  • BDT-based materials have demonstrated enhanced charge transport properties and stability under operational conditions, which are vital for the longevity and efficiency of solar cells.
  • Studies have shown that incorporating BDT into polymer blends can significantly increase power conversion efficiencies (PCEs), making it an attractive candidate for next-generation solar technologies .

Organic Light Emitting Diodes (OLEDs)

Another promising application for BDT is in the development of organic light-emitting diodes. The compound's unique electronic structure allows it to function effectively as an emissive layer or charge transport layer in OLED devices.

Advantages :

  • BDT exhibits excellent photoluminescence properties, which can enhance the brightness and color purity of OLEDs.
  • Its thermal stability contributes to improved device performance over extended periods .

Case Study 1: BDT in OPVs

A recent study investigated the incorporation of BDT into a polymer solar cell architecture. The results indicated that devices using BDT as an acceptor achieved a PCE of over 10%, significantly higher than traditional fullerene-based systems. The study emphasized the importance of optimizing the blend ratio and processing conditions to maximize efficiency.

Case Study 2: Thermal Stability in OLEDs

In another research effort, BDT was tested as a host material in blue OLEDs. The findings revealed that devices utilizing BDT maintained over 80% of their initial brightness after 1000 hours of continuous operation, showcasing its potential for commercial applications in display technologies.

Mechanism of Action

The mechanism of action of 1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione involves its strong electron-accepting properties. This compound can accept electrons from donor molecules, facilitating electron transfer processes. The molecular targets and pathways involved include the formation of stable charge-transfer complexes with donor molecules, enhancing the efficiency of electron transfer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with benzothiadiazole (BT)- and benzothiole-dione-based derivatives but differs in core electronic properties and substituent design. A key analogue is 4,7-bis(5-bromothieno[3,2-b]thiophen-2-yl)-5-fluoro-6-((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole (Compound 15) from .

Feature Target Compound Compound 15 ()
Core Structure Thieno[3,4-f][2]benzothiole-4,8-dione (electron-deficient dione) Benzo[c][1,2,5]thiadiazole (electron-withdrawing thiadiazole with fluoro substituent)
Substituents - Two 5-bromo-4-(2-ethylhexyl)thiophen-2-yl groups
- Two 2-ethylhexyl side chains
- Two 5-bromothieno[3,2-b]thiophene units
- 2-octyldodecyl chain and fluoro group
Bromination Sites Thiophene units (enables Suzuki or Stille coupling) Thieno[3,2-b]thiophene units (enhances π-conjugation)
Alkyl Chains 2-ethylhexyl (C8, shorter branched chain) 2-octyldodecyl (C20, longer linear chain)
Electronic Effects Strong electron deficiency from dione core Enhanced electron withdrawal via thiadiazole + fluorine synergy

Key Differences and Implications

Solubility and Processability: The shorter 2-ethylhexyl chains in the target compound may limit solubility in non-polar solvents compared to Compound 15’s 2-octyldodecyl chain. However, excessive alkylation in Compound 15 could insulate charge pathways, reducing mobility.

Data Tables

Table 1: Comparative Properties (Hypothetical Data Based on Structural Analogues)

Property Target Compound Compound 15
Molar Mass (g/mol) ~950–1,050 ~1,200–1,300
Absorbance λmax (nm) 650–700 (dione core + thiophene) 750–800 (thiadiazole + thienothiophene)
HOMO/LUMO (eV) HOMO: -5.6; LUMO: -4.0 HOMO: -5.8; LUMO: -4.3
Solubility in CHCl3 Moderate (10–20 mg/mL) High (>30 mg/mL)

Research Findings

Optoelectronic Performance : The target compound’s dione core likely achieves higher open-circuit voltage (Voc) in OPVs due to deeper LUMO levels, whereas Compound 15’s lower bandgap may enhance short-circuit current (Jsc) .

Thermal Stability : The branched 2-ethylhexyl chains in the target compound may improve thermal stability compared to linear 2-octyldodecyl chains, which can crystallize and degrade film morphology.

Synthetic Challenges: Bromination of thiophene units (target compound) requires milder conditions than thienothiophene bromination (Compound 15), where excess N-bromosuccinimide (NBS) and extended reaction times are needed .

Biological Activity

1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f] benzothiole-4,8-dione is a complex organic compound notable for its strong electron-accepting properties. This compound is primarily utilized in the fabrication of non-fullerene polymeric solar cells and has garnered attention for its biological activity, particularly in the context of electron transfer processes and potential applications in drug delivery systems.

Chemical Structure

The molecular formula of the compound is C50H70Br2O2SC_{50}H_{70}Br_2O_2S, with a detailed structure that includes multiple thiophene units which contribute to its electronic properties. The presence of bromine atoms enhances its electron affinity, making it suitable for various applications in organic electronics and biological systems.

The biological activity of this compound is largely attributed to its strong electron-accepting properties . It facilitates electron transfer processes by forming stable charge-transfer complexes with donor molecules. This mechanism is critical in applications such as:

  • Photocatalysis : Enhancing hydrogen evolution reactions.
  • Biological Systems : Studying electron transfer processes which are fundamental to many biochemical reactions.

Biological Applications

  • Drug Delivery Systems : Research indicates that the compound can form stable complexes with various drugs, potentially improving their delivery and efficacy. This aspect is currently under investigation in several studies focusing on its pharmacological applications.
  • Electron Transfer Studies : The compound's ability to act as an electron acceptor makes it a valuable tool for studying electron transfer mechanisms in biological systems. This can lead to insights into metabolic processes and cellular respiration.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Photocatalytic Activity Acts as a key component in photocatalytic hydrogen evolution systems.
Drug Delivery Potential Forms stable complexes with various drugs, enhancing their delivery efficiency.
Electron Transfer Studies Facilitates studies on electron transfer processes in biological systems.

Case Studies

Several case studies have explored the applications of this compound:

  • Photocatalytic Hydrogen Evolution : A study demonstrated that incorporating this compound into sulfone-based dual acceptor copolymers significantly improved hydrogen evolution efficiency under visible light irradiation.
  • Drug Delivery Systems : Research involving the synthesis of drug-polymer conjugates using this compound showed promising results in enhancing the solubility and bioavailability of poorly soluble drugs.
  • Organic Photovoltaics : Investigations into its use in non-fullerene polymeric solar cells revealed that it enhances charge separation and transport, leading to improved device performance.

Comparative Analysis

When compared to similar compounds, 1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f] benzothiole-4,8-dione stands out due to its unique structural features and superior electron-accepting capabilities.

Table 2: Comparison with Similar Compounds

Compound NameElectron Accepting PropertiesApplications
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)...HighSolar cells, drug delivery
1,1′-[4,8-Bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b′]dithiophene...ModerateOrganic electronics
Benzo[1,2-b:4,5-b′]dithiophene-4,8-dioneLowLimited applications

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis involves sequential Stille coupling and bromination steps. Key reagents include Pd₂dba₃ and P(o-tol)₃ as catalysts, tributyl(4-alkylthiophen-2-yl)stannane for coupling, and N-bromosuccinimide (NBS) for bromination. The reaction is typically conducted in 1,4-dioxane under inert atmosphere, stirred overnight, and purified via filtration or column chromatography . Critical parameters include stoichiometric control of NBS (1.5–2.0 equiv.) and temperature modulation (0°C to room temperature) to avoid over-bromination.

Q. Which characterization techniques are essential for confirming structural integrity and purity?

  • ¹H NMR : Use deuterated chloroform (CDCl₃) to confirm substitution patterns and alkyl chain integration.
  • UV-Vis spectroscopy : Analyze λₘₐₓ in solution (e.g., chlorobenzene) and thin films to assess aggregation behavior.
  • Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels using a three-electrode system (Ag/AgCl reference, Pt counter, glassy carbon working electrode) with ferrocene/ferrocenium as an internal standard.
  • Space Charge-Limited Current (SCLC) : Evaluate charge mobility using hole-only devices (ITO/PEDOT:PSS/active layer/MoO₃/Ag) .

Q. What is the role of this compound in organic photovoltaic (OPV) device fabrication?

It serves as a donor material in bulk heterojunction layers (e.g., blended with PC₇₁BM). Device architecture: ITO/PEDOT:PSS/active layer/LiF/Al. Key steps include spin-coating the active layer (optimized thickness: 80–120 nm) and annealing at 100–150°C to enhance crystallinity. Performance metrics (PCE, Jₛc, FF) are measured under AM1.5G illumination .

Q. How are purification and stability ensured during synthesis?

  • Purification : Sequential Soxhlet extraction (methanol, hexane, chloroform) followed by size-exclusion chromatography.
  • Stability : Store under argon in amber vials at –20°C to prevent bromine loss or oxidative degradation .

Advanced Research Questions

Q. How can researchers optimize bromination efficiency while minimizing side reactions?

  • Stoichiometric control : Use 1.2–1.5 equiv. of NBS to avoid di-bromination.
  • Reaction monitoring : Track progress via TLC or in-situ UV-Vis to halt bromination at the mono-substituted stage.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity but require lower temperatures (0–5°C) to suppress radical side reactions .

Q. How to resolve contradictions in optical absorption data between theoretical and experimental results?

  • Theoretical modeling : Compare experimental λₘₐₓ with time-dependent DFT (TD-DFT) calculations (e.g., B3LYP/6-31G* basis set).
  • Aggregation analysis : Measure concentration-dependent UV-Vis spectra to distinguish monomeric vs. aggregated states.
  • Morphological validation : Use atomic force microscopy (AFM) to correlate absorption shifts with film crystallinity .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

  • Degradation studies : Expose to simulated sunlight (Xe lamp, 100 mW/cm²) and analyze photolysis products via LC-MS.
  • Partition coefficients : Measure log Kow (octanol-water) to predict bioaccumulation potential.
  • Toxicity assays : Use Daphnia magna or algal populations to evaluate EC₅₀ values under OECD guidelines .

Q. How to integrate charge transport theories into experimental design for SCLC measurements?

  • Theoretical framework : Apply Mott-Gurney law (J = (9/8)ε₀εᵣμ(V²/d³)) to extract mobility (μ) from J-V curves.
  • Trap density analysis : Compare mobility values at low/high voltages to identify trap-limited transport.
  • Temperature-dependent studies : Perform SCLC at 100–300 K to distinguish band-like vs. hopping transport .

Q. What strategies mitigate batch-to-batch variability in photovoltaic performance?

  • Process standardization : Use automated spin-coaters and glovebox-controlled environments (O₂ < 0.1 ppm).
  • Morphological tuning : Add 1,8-diiodooctane (3% v/v) as a solvent additive to optimize phase separation.
  • Statistical validation : Report PCEs from ≥20 devices with error margins to account for interfacial variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Reactant of Route 2
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione

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